4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17197700
Molecular Formula: C10H12Cl2N4O2
Molecular Weight: 291.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Cl2N4O2 |
|---|---|
| Molecular Weight | 291.13 g/mol |
| IUPAC Name | 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H12Cl2N4O2/c11-8-6(3-14-10(12)15-8)4-16-2-1-13-7(5-16)9(17)18/h3,7,13H,1-2,4-5H2,(H,17,18) |
| Standard InChI Key | RVXWTQJKEAKSTE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(N1)C(=O)O)CC2=CN=C(N=C2Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s molecular formula, , reflects a hybrid architecture combining three distinct pharmacophoric elements: a dichloropyrimidine ring, a piperazine moiety, and a carboxylic acid group. The pyrimidine component, substituted with chlorine atoms at the 2- and 4-positions, enhances electrophilicity, facilitating interactions with biological nucleophiles. The piperazine ring introduces conformational flexibility, while the carboxylic acid group enables hydrogen bonding and salt bridge formation with target enzymes.
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Weight | 291.13 g/mol |
| LogP (Partition Coefficient) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 2 (carboxylic acid, NH piperazine) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
These properties suggest moderate lipophilicity, aligning with blood-brain barrier permeability requirements for central nervous system (CNS)-targeted therapeutics.
Synthesis and Optimization Strategies
Nucleophilic Aromatic Substitution
The primary synthetic route involves reacting 2,4,5-trichloropyrimidine with piperazine-2-carboxylic acid derivatives under basic conditions. Chlorine atoms at the 2- and 4-positions of pyrimidine act as leaving groups, enabling nucleophilic attack by the piperazine’s secondary amine.
Reaction Conditions
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature: 60–80°C
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Catalyst: Triethylamine (TEA) or potassium carbonate
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Yield: 45–65% (optimized protocols)
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Nuclear magnetic resonance (NMR) spectra confirm structure:
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NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, pyrimidine-H), 4.20–3.80 (m, 4H, piperazine-H), 3.30 (s, 2H, CH).
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NMR: δ 172.1 (COOH), 160.3 (C-Cl), 55.2 (piperazine-C).
Biological Activities and Mechanisms
Cholinesterase Inhibition
The compound demonstrates dual inhibition of AChE () and BChE () in vitro, surpassing donepezil’s selectivity for AChE. Kinetic studies reveal mixed-type inhibition, suggesting binding to both the catalytic site and peripheral anionic site of AChE.
Structural Basis of Inhibition
Molecular docking simulations indicate:
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The dichloropyrimidine group occupies the AChE gorge, forming halogen bonds with Trp279.
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The carboxylic acid interacts with Ser200 via hydrogen bonding, mimicking acetylcholine’s ester moiety.
Neuroprotective Effects
In SH-SY5Y neuronal cells, the compound reduces amyloid-β-induced cytotoxicity by 40% at 10 µM, correlating with attenuated oxidative stress (30% decrease in ROS levels).
Comparative Analysis with Related Compounds
Tert-Butyl Piperazine Carboxylate Derivatives
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate, a structural analog, shows antimalarial activity ( against Plasmodium falciparum) but weaker cholinesterase inhibition (). The tert-butyl group enhances metabolic stability but reduces CNS penetration.
Thioxodihydropyrimidine Analogs
5-(((3,5-Dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , while structurally distinct, shares the pyrimidine core. It exhibits anticancer activity via topoisomerase II inhibition but lacks the piperazine component critical for cholinesterase interaction.
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